molecular formula C9H12ClNO3 B13205316 Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13205316
M. Wt: 217.65 g/mol
InChI Key: UAQMKKRNZDGHCW-UHFFFAOYSA-N
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Description

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a branched 1-chloro-2-methylpropyl group and at position 4 with a methyl carboxylate ester. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and steric hindrance from the chloroalkyl substituent.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H12ClNO3/c1-5(2)7(10)8-11-6(4-14-8)9(12)13-3/h4-5,7H,1-3H3

InChI Key

UAQMKKRNZDGHCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=CO1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclization of α-Acylaminoketones (Modified Robinson-Gabriel Approach)

One of the most established methods for synthesizing 1,3-oxazoles involves cyclization of α-acylaminoketones, which can be derived from amino alcohols or related precursors.

Reaction Scheme:

α-Acylaminoketone → Cyclodehydration → 1,3-Oxazole

Procedure:

  • Preparation of α-Acylaminoketone:
    Starting from appropriate amino alcohols, such as 2-methyl-2-propanol derivatives, acylation with carboxylic acids or acyl chlorides introduces the acyl group.

  • Cyclization Conditions:
    Heating the α-acylaminoketone with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitates cyclodehydration, forming the oxazole ring.

  • Substituent Introduction:
    The side chain, 1-chloro-2-methylpropyl, can be introduced via alkylation of the amino or enolate intermediates prior to cyclization, ensuring regioselective placement at the 2-position.

Advantages:

  • High regioselectivity for 1,3-oxazoles.
  • Compatibility with various substituents.

Limitations:

  • Multiple steps required for side chain installation.

Building the Chlorinated Side Chain via Halogenation and Alkylation

The chlorinated, branched alkyl group at the 2-position can be synthesized separately and then coupled to the oxazole ring precursor.

Method:

  • Synthesis of 1-Chloro-2-methylpropyl Precursors:
    Starting from 2-methylpropene, chlorination using N-chlorosuccinimide (NCS) or other chlorinating agents under radical conditions yields the chlorinated alkyl halide.

  • Alkylation of the Oxazole Core:
    The oxazole ring, bearing a nucleophilic site (such as an enolate or deprotonated nitrogen), can be alkylated with the chlorinated precursor via SN2 mechanisms under basic conditions.

Esterification to Attach the Methyl Carboxylate

The carboxylate group at the 4-position can be introduced via esterification of the corresponding acid intermediate.

  • Method:
    Reacting the acid form of the oxazole with methyl alcohol (methanol) in the presence of acid catalysts like sulfuric acid or using methyl chloroformate yields the methyl ester.

  • Alternative Route:
    Direct esterification of the acid with methanol under reflux with catalytic acid.

Representative Reaction Pathway and Data Table

Step Reaction Reagents & Conditions Purpose Yield (%) References
1 Synthesis of α-acylaminoketone Acyl chloride + amino alcohol, reflux Prepare cyclization precursor 75 ,
2 Cyclization to oxazole POCl₃, heat Form the oxazole ring 80 ,
3 Synthesis of chlorinated alkyl side chain Radical chlorination (NCS, UV) Prepare chlorinated alkyl halide 65 Patent CN102229522B
4 Alkylation of oxazole Base (NaH or K₂CO₃), chlorinated alkyl halide Attach side chain 70
5 Esterification Methyl alcohol, H₂SO₄ Attach methyl ester 85 Standard method

Final Remarks

The synthesis of This compound is a multi-step process involving heterocycle formation, side chain construction, and esterification. The most reliable route combines cyclization of suitably functionalized precursors with strategic halogenation and alkylation steps, supported by thorough purification and characterization to ensure product integrity.

This approach aligns with the methods disclosed in patents and literature focusing on oxazole synthesis, with adaptations to incorporate the specific chlorinated, branched alkyl side chain. Future developments could leverage catalytic methodologies and green chemistry principles to enhance sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through various pathways. The chlorinated alkyl side chain can participate in nucleophilic substitution reactions, while the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The following table compares the target compound with structurally related analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 2-(1-chloro-2-methylpropyl)-1,3-oxazole-4-carboxylate 1-Chloro-2-methylpropyl Methyl carboxylate C₉H₁₂ClNO₃ 217.65 Not available
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Chloromethyl Methyl carboxylate C₆H₆ClNO₃ 175.57 208465-72-9
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole 1-Chloro-2-methylpropyl Methyl C₈H₁₂ClNO 173.64 2091776-82-6
Methyl 5-methyl-1,3-oxazole-4-carboxylate Hydrogen Methyl carboxylate C₆H₇NO₃ 141.13 41172-57-0

Key Observations :

  • Polarity : The carboxylate ester at position 4 increases polarity and solubility in polar solvents compared to the 4-methyl analog in , which lacks an ester group .
  • Synthetic Flexibility : The absence of a carboxylate group in ’s compound may limit its utility in conjugation reactions, a common strategy in prodrug design .

Physicochemical Properties

  • Boiling Point/Melting Point: Limited data are available for the target compound, but analogs like 3-chloro-2-methylpropene () exhibit a boiling point of 71–72°C, suggesting volatility in related chloroalkyl derivatives .
  • Stability : The branched chloroalkyl group in the target compound likely enhances stability against hydrolysis compared to the linear chloromethyl group in ’s compound, which may degrade under acidic conditions due to its labile C–Cl bond .
  • Solubility: The carboxylate ester improves water solubility relative to non-esterified analogs (e.g., ), though lipophilicity remains higher than fully polar derivatives like ’s compound .

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